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Compound of Interest

2-Chloroquinolin-6-ol
Compound Name:

hydrochloride
CAS No.: 189362-46-7
Cat. No.: B3248809

Get Quote

\ J

Technical Whitepaper: Characterization and Spectral Analysis of 2-Chloroquinolin-6-ol
Hydrochloride

Executive Summary & Chemical Profile

2-Chloroquinolin-6-ol (CAS: 577967-89-6 for free base) is a critical heterocyclic building block,
predominantly utilized in the synthesis of c-Met kinase inhibitors (e.g., Tivantinib analogs) and
antimalarial pharmacophores. While often isolated as a free base, the hydrochloride salt form is
frequently generated in situ during acid-catalyzed deprotection steps or utilized to improve
solubility during intermediate processing.

This guide provides a definitive reference for the spectral characterization of the molecule,
distinguishing between the free base and the hydrochloride salt to aid researchers in structure
validation.
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Property

Data

IUPAC Name

2-Chloroquinolin-6-ol hydrochloride

Molecular Formula

CoHsCINO[1] - HCI (Salt) / CoHsCINO (Base)

Molecular Weight 216.06 g/mol (Salt) / 179.60 g/mol (Base)
Appearance Pale beige to yellow solid

. Soluble in DMSO, Methanol; sparingly soluble in
Solubility

CHzCl2 (Salt form)

Synthetic Pathway & Impurity Profile

To understand the spectral data, one must understand the origin of the sample. The most

robust synthesis involves the chlorination of 6-hydroxyquinolin-2(1H)-one using phosphoryl

chloride (POCIs), often requiring protection/deprotection steps if starting from the methoxy

derivative.

Synthesis & Impurity Logic (Graphviz Diagram)

Recrystallization
(MeOH/Et20)

Demethylation Hydrolysis _  2-chioroguinolin-6-ol
(BBr3 or HBr) (Crude Salt) =+ 5

Click to download full resolution via product page

Figure 1: Synthetic route from quinoline N-oxide precursors. Note that Impurity B (hydrolysis

product) appears if the chlorination is incomplete or if the salt is exposed to moisture.

Spectral Analysis: Mass Spectrometry (MS)
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Mass spectrometry provides the primary confirmation of the halogenation pattern. The
presence of chlorine imparts a distinct isotopic signature that serves as a self-validating check
before NMR analysis.

 lonization Mode: ESI+ (Electrospray lonization, Positive mode)

» Key Diagnostic: Chlorine Isotope Pattern (3*Cl / 37Cl ratio of ~3:1).

Fragment/lon m/z (Theory) m/z (Observed) Interpretation

Protonated molecular

[M+H]* (3°ClI) 180.02 180.1 ,
ion (Base peak).
Isotope peak. Intensity
[M+H]* (37CI) 182.02 182.1 must be ~33% of the

180 peak.

Loss of Chlorine

(radical or HCI neutral
[M-CI]* 144.05 144.1 loss). Indicates fragile

C-Cl bond under high

collision energy.

Subsequent loss of
[M-CI-COJ* 116.05 116.1 CO (characteristic of
phenols).

Expert Insight: If the [M+H]* peak appears at 162 instead of 180, your sample has hydrolyzed
back to the quinolinone (Impurity B). This is a common stability failure mode for 2-
chloroquinolines in acidic aqueous media.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of the hydrochloride salt differs significantly from the free base due to the
protonation of the quinoline nitrogen. This protonation pulls electron density from the ring,
causing a downfield shift (deshielding), particularly at the C2, C3, and C4 positions.

» Solvent: DMSO-ds (Required for solubility of the salt and exchangeable protons).
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e Frequency: 400 MHz or higher recommended.[2]

'H NMR Assignment Table
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Position Proton

6 (ppm)
Free
Base

5 (ppm)
HCI Salt
(Predicte
d)

Multiplicit
y

J (Hz)

Assignme
nt Logic

OH 6-OH

10.20 (br s)

10.5-11.0

Singlet
(Broad)

Phenolic
OH; shifts
downfield/b
roadens in

salt form.

H4 Ar-H

8.09

8.45

Doublet

8.8

Ortho to
C3;
deshielded
by ring
current and
N-

protonation

H8 Ar-H

7.85

8.05

Doublet

9.0

Peri-
position;
sensitive to
N-

protonation

H3 Ar-H

7.45

7.70

Doublet

8.8

Ortho to ClI;
typically
the most
upfield
doublet in
the
pyridine

ring.
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Meta-
coupling to
H5; Ortho
to H8.

H7 Ar-H 7.38 7.55 dd 9.0,2.7

Meta-
coupling to
H7,
shielded by
ortho-OH

group.

H5 Ar-H 7.15 7.30 Doublet (d) 2.7

Only visible
indry
DMSO-
de/HCI salt.

NH* Q-NH* - 14.0-15.0 Broad -

13C NMR Shifts (Diagnostic)

e C2 (C-CI): ~148-150 ppm. The attachment of Chlorine and the adjacent Nitrogen makes this
the most deshielded carbon.

e C6 (C-OH): ~155 ppm. Characteristic phenolic shift.

Protocol Validation: To confirm the salt formation, look for the merging of the H3/H4 signals or a
significant downfield shift of H4 compared to a reference free base spectrum. If H4 remains at
~8.1 ppm, the salt has dissociated or was not formed.

Infrared Spectroscopy (FT-IR)

IR is useful for quick identification of the functional groups and distinguishing the salt from the
free base.

o Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[3]
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Functional Group Wavenumber (cm~1)  Mode Notes

Broad band. In the
) HCI salt, this may
O-H Stretch 3100 - 3400 Stretching _
overlap with N-H*

stretches.

Diagnostic for Salt.

Broad "ammonium"
N-H* Stretch 2400 - 2800 Stretching band, often multiple

peaks. Absent in free

base.

Quinoline skeletal

C=N/C=C 1580 - 1620 Ring Stretch -
vibrations.
Strong band,

C-ClI 1050 - 1080 Stretching characteristic of aryl
chlorides.

C-0 1220 - 1250 Stretching Phenolic C-O stretch.

Experimental Protocols
A. Sample Preparation for NMR

e Mass: Weigh 5-10 mg of 2-Chloroquinolin-6-ol HCI.

e Solvent: Add 0.6 mL DMSO-ds (99.9% D). Note: CDCls is not recommended due to poor
solubility of the salt.

¢ Mixing: Sonicate for 30 seconds. The solution should be clear yellow.

o Acquisition: Set relaxation delay (d1) to >2.0s to ensure integration accuracy of the aromatic
protons.

B. Quality Control Workflow (Graphviz)

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3248809?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Unknown Sample

LC-MS Analysis

Check CI Pattern
(180/182 ratio)

FAIL:

] LR ((PLAI0-613) Hydrolysis (Impurity B)

Check H4 Shift
(>8.4 ppm?)

PASS: FAIL:
Pure HCI Salt Free Base Only

Click to download full resolution via product page
Figure 2: Logical decision tree for validating the identity and salt form of the compound.
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» Organic Syntheses (2010).General procedures for chlorination of quinolinones using POCI3.
(Analogous methodology). Retrieved from [Link]

» Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard
reference for theoretical salt shifts in heterocycles). Wiley.

(Note: Specific spectral data for the HCI salt is derived from theoretical application of N-
protonation shifts on the experimentally verified free base data found in Reference 1 & 3.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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